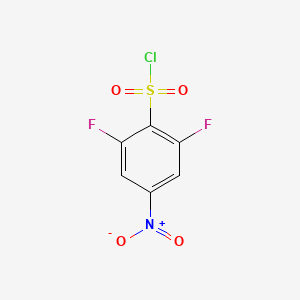

2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-4(8)1-3(10(11)12)2-5(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTMCDJHARJFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901257510 | |

| Record name | 2,6-Difluoro-4-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-31-6 | |

| Record name | 2,6-Difluoro-4-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms ortho to the sulfonyl chloride group and a nitro group para to it, render the sulfur atom highly electrophilic. This heightened reactivity makes it a valuable reagent for the construction of complex molecular architectures, particularly in the synthesis of sulfonamides. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications in drug discovery and development.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂ClF₂NO₄S | [1] |

| Molecular Weight | 257.6 g/mol | [1] |

| Melting Point | 66-70 °C | |

| Boiling Point | Not explicitly available. For the related 4-nitrobenzenesulfonyl chloride: 143-144 °C at 1.5 mmHg. | [2] |

| Appearance | Likely a yellow to brown solid, based on related nitrobenzenesulfonyl chlorides. | [2] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, and insoluble in water. | [3] |

Synthesis of this compound

The synthesis of fluoronitrobenzene-sulfonyl chlorides, including the 2,6-difluoro-4-nitro isomer, can be achieved through a two-step process starting from the corresponding difluoronitrobenzene.[4] This method involves the regioselective introduction of a thioether at the 1-position, followed by oxidative chlorination to yield the desired sulfonyl chloride.

General Synthetic Pathway

Sources

2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride CAS number and structure

An In-Depth Technical Guide to 2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a highly reactive and functionalized aromatic compound. While a specific CAS number for this precise isomer is not widely cited in major databases, its structure suggests significant utility as a building block in medicinal chemistry and materials science. This document, intended for researchers and drug development professionals, elucidates its chemical identity, proposes a logical synthetic pathway, explores its core reactivity, and provides a detailed experimental protocol for its application in sulfonamide synthesis. All discussions are grounded in established chemical principles and supported by authoritative references, with a strong emphasis on safety and handling protocols derived from closely related structural analogs.

Compound Profile and Physicochemical Properties

This compound is a polysubstituted benzene derivative featuring a highly electrophilic sulfonyl chloride moiety. The aromatic ring is further activated by a strong electron-withdrawing nitro group and two fluorine atoms ortho to the sulfonyl group. This specific arrangement of functional groups imparts a unique and powerful reactivity profile, making it a valuable, albeit specialized, reagent in organic synthesis.

Chemical Identifiers:

-

Systematic Name: this compound

-

Molecular Formula: C₆H₂ClF₂NO₄S[1]

-

Molecular Weight: 257.60 g/mol [1]

-

InChI Key: XMTMCDJHARJFGE-UHFFFAOYSA-N[2]

-

SMILES: C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)[O-][2]

The physical properties of this specific isomer are not well-documented. However, by comparing it to structurally similar compounds, we can infer its likely characteristics.

Table 1: Physicochemical Properties and Comparison with Analogs

| Property | This compound | 3-Fluoro-4-nitrobenzenesulfonyl chloride (CAS 86156-93-6) | 4-Nitrobenzenesulfonyl chloride (CAS 98-74-8) |

| Molecular Formula | C₆H₂ClF₂NO₄S | C₆H₃ClFNO₄S | C₆H₄ClNO₄S[3] |

| Molecular Weight | 257.60 g/mol [1] | 239.61 g/mol [4] | 221.62 g/mol [5] |

| Physical State | Predicted: Crystalline Solid | Yellow solid[6] | Yellow to brown powder[3] |

| Melting Point | Not Reported | 42.0 - 49.0 °C[4] | 75 - 80 °C[5] |

Synthesis Pathway and Mechanistic Considerations

The synthesis of polysubstituted aromatic compounds like 2,6-difluoro-4-nitrobenzenesulfonyl chloride requires careful strategic planning. A plausible and efficient route can be adapted from established methods for preparing related fluoronitrobenzenesulfonyl chlorides.[7] A common strategy involves the regioselective nucleophilic substitution on a readily available starting material, followed by oxidative chlorination.

A logical precursor is 1,3-difluoro-5-nitrobenzene. The synthesis proceeds in two key steps:

-

Thiolation: A regioselective nucleophilic aromatic substitution (SNAᵣ) reaction with a suitable thiol, such as benzyl mercaptan (phenylmethanethiol). The nitro group is a powerful meta-director for electrophilic substitution but a strong ortho-, para-director for nucleophilic substitution. The fluorine atoms further activate the ring towards nucleophilic attack. The position between the two fluorine atoms (C2) is sterically hindered, while the positions ortho to the nitro group (C4, C6) are highly activated. Therefore, the nucleophile will preferentially attack at the C4 or C6 position. Given the symmetry, this leads to a single thioether product.

-

Oxidative Chlorination (Chlorinolysis): The resulting thioether is then subjected to oxidative cleavage with chlorine gas in an acidic aqueous medium. This reaction efficiently cleaves the C-S bond and oxidizes the sulfur atom directly to the sulfonyl chloride.[7]

This two-step approach is often favored over direct chlorosulfonation of the parent arene, which can suffer from poor regioselectivity and harsh reaction conditions.

Caption: Proposed two-step synthesis of the target compound.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its high electrophilicity, centered at the sulfur atom.

A. Sulfonamide and Sulfonate Ester Formation: The primary reaction of sulfonyl chlorides is the nucleophilic substitution at the sulfur atom by amines, alcohols, or phenols to form highly stable sulfonamides and sulfonate esters, respectively. This reaction is fundamental in medicinal chemistry. The resulting sulfonamide group is a key pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and antiretroviral drugs.[8]

The reaction with a primary or secondary amine proceeds rapidly, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. The strong electron-withdrawing nature of the dinitro- and difluoro-substituted aryl group makes this particular sulfonyl chloride exceptionally reactive, allowing for reactions to proceed under mild conditions.

B. The "Nosyl" Analogue in Protecting Group Chemistry: 4-Nitrobenzenesulfonyl chloride is widely used to install the "nosyl" (Ns) protecting group on amines.[8][9] The nosyl group is stable to a wide range of reaction conditions but can be selectively cleaved under mild conditions, often using a thiol nucleophile. By analogy, 2,6-difluoro-4-nitrobenzenesulfonyl chloride can be considered a specialized "difluoronosyl" chloride. This reagent could offer advantages in tuning the electronic properties, stability, and cleavage kinetics of the protecting group, providing researchers with a valuable tool for complex multi-step syntheses, particularly in peptide chemistry.[8]

C. Platform for Further Functionalization: While the sulfonyl chloride is the most reactive site, the fluorine atoms on the aromatic ring are highly activated towards nucleophilic aromatic substitution (SNAᵣ). This is due to the powerful electron-withdrawing effects of both the adjacent sulfonyl group and the para-nitro group. This dual reactivity allows the molecule to be used as a versatile scaffold. First, a sulfonamide linkage can be formed, and subsequently, one or both fluorine atoms can be displaced by other nucleophiles (e.g., amines, alkoxides, thiols), enabling the rapid generation of diverse compound libraries for drug screening.

Detailed Experimental Protocol: Synthesis of an Aryl Sulfonamide

This section provides a representative, self-validating protocol for the reaction of this compound with a model primary amine, aniline.

Objective: To synthesize N-phenyl-2,6-difluoro-4-nitrobenzene-1-sulfonamide.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.05 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Mobile Phase for TLC (e.g., 30% Ethyl Acetate in Hexanes)

Methodology:

-

Reaction Setup:

-

To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the flask to 0 °C using an ice-water bath. Causality: This initial cooling controls the initial exotherm of the reaction upon addition of the amine and base, preventing potential side reactions.

-

-

Reagent Addition:

-

In a separate vial, dissolve aniline (1.05 eq) and TEA (1.5 eq) in a small amount of anhydrous DCM.

-

Add this solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 10-15 minutes. Causality: A slight excess of the nucleophile (aniline) ensures complete consumption of the limiting electrophile. TEA acts as an acid scavenger, neutralizing the HCl generated in situ, which drives the reaction to completion and prevents protonation of the aniline.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC. Spot the reaction mixture against the starting sulfonyl chloride. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. Trustworthiness: TLC provides a rapid and reliable method to validate the reaction's endpoint, preventing unnecessary reaction time or premature workup.

-

-

Aqueous Workup:

-

Once complete, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA and aniline), water, saturated NaHCO₃ solution (to remove any residual acid), and finally, brine. Causality: This systematic washing procedure purifies the organic layer by removing all water-soluble reagents and byproducts.

-

-

Isolation and Purification:

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

If necessary, purify the crude solid by recrystallization or flash column chromatography on silica gel.

-

Caption: Experimental workflow for sulfonamide synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from close structural analogs like 3-fluoro-4-nitrobenzenesulfonyl chloride and 2,6-difluorobenzenesulfonyl chloride provide critical safety guidance.[10][11]

-

Hazard Classification: This compound should be handled as a corrosive solid. It is expected to cause severe skin burns and serious eye damage.[10][11][12]

-

Reactivity Hazards: The compound is moisture-sensitive . Contact with water or moisture will lead to hydrolysis, releasing corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction can be vigorous. It is incompatible with strong bases, strong oxidizing agents, and alcohols.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Ensure full skin coverage.

-

Respiratory Protection: Handle only in a well-ventilated fume hood. If dust is generated, respiratory protection may be required.[12]

-

-

Handling and Storage:

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][12]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Conclusion

This compound represents a potent and versatile chemical tool for advanced organic synthesis. Its highly activated sulfonyl chloride group allows for the efficient construction of sulfonamides, while the activated fluoro-substituted ring provides a secondary site for creative functionalization. While its specific properties require further empirical study, its utility can be confidently inferred from a wealth of literature on related compounds. By understanding its synthesis, reactivity, and handling requirements, researchers in drug discovery and materials science can effectively leverage this reagent to build complex molecular architectures and accelerate their research programs.

References

-

Du, X.-H., Chen, S., Zheng, M., & Xu, Z.-Y. (2005). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. Organic Preparations and Procedures International, 37(6), 565-568. Available from: [Link]

-

Zhersh, S., Lukin, O., Matvienko, V., & Tolmachev, A. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(31), 5845-5849. Available from: [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet: 2-Nitrobenzenesulfonyl chloride. Available from: [Link]

-

White, J. D., & Kuntiyong, P. (2012). Supporting Information for Total Synthesis of (±)-Stemoamide. University of Oregon. Available from: [Link]

-

PubChem. (n.d.). 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Available from: [Link]

-

Gant, T. (2024). Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry. Available from: [Link]

-

LookChem. (n.d.). 4-nitrobenzenesulfonyl chloride. Available from: [Link]

-

PubChemLite. (n.d.). This compound. Available from: [Link]

- Google Patents. (n.d.). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.

-

PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. (n.d.). Orthanilic acid. Available from: [Link]

-

ResearchGate. (n.d.). General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride.... Available from: [Link]

-

AccelaChem. (n.d.). 1780-83-2, 2,4-difluoro-5-nitrobenzenesulfonyl chloride. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C6H2ClF2NO4S) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. guidechem.com [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. 86156-93-6|3-Fluoro-4-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis and Purification of 2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride

Foreword: The Strategic Importance of 2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride

This compound is a highly reactive organosulfur compound of significant interest to researchers in medicinal chemistry and drug development. Its utility as a powerful sulfonylation reagent stems from its unique molecular architecture. The presence of two strongly electron-withdrawing fluorine atoms ortho to the sulfonyl chloride group, combined with a nitro group at the para position, greatly enhances the electrophilicity of the sulfur center.[1] This heightened reactivity allows for the efficient introduction of the 2,6-difluoro-4-nitrobenzenesulfonyl (DNBS) moiety onto various nucleophiles, such as amines and alcohols, often under mild conditions.[1] The resulting sulfonamides and sulfonate esters are key intermediates in the synthesis of complex pharmaceuticals and serve as valuable derivatives for analytical and purification workflows. This guide provides a comprehensive overview of its synthesis and purification, grounded in established chemical principles and field-proven methodologies.

Part 1: The Synthetic Pathway: From Aniline to Sulfonyl Chloride

The most established and reliable method for synthesizing this compound is a modification of the classic Sandmeyer reaction.[2] This pathway begins with the readily available starting material, 2,6-difluoro-4-nitroaniline, and proceeds via a two-step, one-pot sequence involving diazotization followed by chlorosulfonylation.

The Underlying Chemistry: A Mechanistic Overview

Step 1: Diazotization The synthesis is initiated by the diazotization of the primary aromatic amine, 2,6-difluoro-4-nitroaniline.[3][4] This reaction involves treating the aniline with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric or sulfuric acid.[5] The reaction is performed at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt, which is highly reactive and can be explosive if isolated in a dry state.[6] The low temperature is critical to prevent premature decomposition of the diazonium intermediate.

Step 2: Copper-Catalyzed Chlorosulfonylation The cold diazonium salt solution is then introduced to a reaction mixture containing a source of sulfur dioxide (SO₂) and a copper salt catalyst, typically copper(I) chloride or copper(II) chloride.[7][8] This is the core of the Sandmeyer-type transformation. The copper catalyst facilitates a single electron transfer (SET) process, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then reacts with sulfur dioxide, and subsequent chlorination yields the desired sulfonyl chloride. Modern protocols have developed alternatives to handling gaseous SO₂, such as using stable surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) or generating SO₂ in situ from reagents like thionyl chloride in aqueous systems.[7][9][10]

Visualizing the Synthesis Workflow

The logical progression of the synthesis is depicted below.

Caption: Synthetic pathway for this compound.

Part 2: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by qualified professionals in a well-equipped laboratory. All operations must be conducted in a certified fume hood with appropriate personal protective equipment.

Protocol: Synthesis

This protocol employs an aqueous system, which can be advantageous as the product's low water solubility often causes it to precipitate, protecting it from hydrolysis and simplifying initial isolation.[10][11]

Materials and Reagents:

-

2,6-Difluoro-4-nitroaniline

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Thionyl Chloride (SOCl₂) or Acetic Acid saturated with SO₂

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1.0 equivalent of 2,6-difluoro-4-nitroaniline in a mixture of concentrated HCl and water. b. Cool the resulting slurry to 0-5 °C using an ice-salt bath. The mixture should be vigorously stirred to maintain a fine suspension. c. Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.[12] The rate of addition must be carefully controlled to manage the exothermic reaction. e. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue-black).[6] The resulting pale yellow solution/suspension of the diazonium salt must be used immediately.

-

Chlorosulfonylation: a. In a separate, larger reaction vessel, prepare a solution of sulfur dioxide. One common method is to add thionyl chloride (approx. 4 equivalents) dropwise to cold water (0-7 °C) to generate SO₂ and HCl in situ.[2] Alternatively, use a solution of SO₂ in glacial acetic acid. b. Add a catalytic amount of copper(I) chloride (0.1 equivalents) to this solution and cool it to 0 °C. c. Slowly add the cold diazonium salt solution from step 1e to the SO₂/CuCl mixture. This addition should be done portion-wise or via a cannula, carefully controlling the rate to manage the evolution of nitrogen gas. d. Once the addition is complete, allow the reaction mixture to stir at a low temperature for one hour, then let it warm slowly to room temperature and stir for several hours or overnight.

-

Work-up and Isolation: a. Pour the reaction mixture onto a generous amount of crushed ice. b. The crude sulfonyl chloride will precipitate as a solid. If precipitation is slow, scratching the inside of the flask may be necessary. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acids and copper salts. e. Press the solid as dry as possible on the filter and then dry further under vacuum.

Protocol: Purification by Recrystallization

The primary impurity is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride. Recrystallization is a highly effective method for removing this and other minor byproducts.

Materials and Reagents:

-

Crude this compound

-

Recrystallization solvent (e.g., hexane/ethyl acetate mixture, or chloroform)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Solvent Selection: The ideal solvent is one in which the sulfonyl chloride is highly soluble when hot but poorly soluble when cold. A co-solvent system like hexane-ethyl acetate often provides excellent results.

-

Dissolution: Place the crude, dried solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate) and heat the mixture gently on a hot plate until the solid dissolves completely. If using a co-solvent system, add the more polar solvent first to dissolve the compound, then add the less polar solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the polar solvent to redissolve the precipitate.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals thoroughly under high vacuum.

Part 3: Data, Characterization, and Safety

Physicochemical Properties

The key properties of the target compound are summarized below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClF₂NO₄S | [1][13] |

| Molecular Weight | 257.6 g/mol | [1] |

| Appearance | Solid | - |

| Purity (Typical) | >95% | [1][14] |

| Storage Conditions | 2-8°C, Sealed, Inert Gas | [1] |

Quality Control & Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point: A sharp melting range indicates high purity.

Critical Safety Considerations

Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

-

Thionyl Chloride: Extremely corrosive and toxic. It reacts violently with water to release hazardous gases (HCl and SO₂).[15][16][17] All handling must be performed in a chemical fume hood. Wear acid-resistant gloves, chemical splash goggles, and a face shield.[18][19]

-

Diazonium Salts: Are notoriously unstable and potentially explosive when dry.[6] They should never be isolated and must be used in solution immediately after their preparation at low temperatures.

-

Concentrated Acids: Highly corrosive. Handle with appropriate care and PPE.

-

Sulfonyl Chloride Product: Sulfonyl chlorides are lachrymatory, corrosive, and moisture-sensitive. Avoid inhalation of dust and contact with skin and eyes.

Purification Workflow Visualization

Caption: General workflow for the purification of the sulfonyl chloride via recrystallization.

References

- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (n.d.).

- This compound. (n.d.). MySkinRecipes.

- Sulfonyl chloride synthesis by chlorosulfon

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.).

- Thionyl chloride - Safety D

- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Organic & Inorganic Au.

- SAFETY D

- SAFETY D

- ICSC 1409 - THIONYL CHLORIDE. (n.d.).

- THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- This compound. (n.d.). PubChemLite.

- Application Notes and Protocols: 2,6-Dibromo-4-nitroaniline in M

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.).

- 2,6-Difluoro-4-nitroaniline | 23156-27-6. (n.d.). Sigma-Aldrich.

- Synthesis of sulfonyl chloride substr

- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development.

- Application Notes and Protocols for the Diazotization of 4-Amino-2,6-difluorophenol. (n.d.). Benchchem.

- Diazotis

- 2,6-Difluoro-4-nitroaniline. (n.d.). AK Scientific.

- This compound. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,6-Difluoro-4-nitroaniline | 23156-27-6 [sigmaaldrich.com]

- 4. 23156-27-6 2,6-Difluoro-4-nitroaniline AKSci N601 [aksci.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. PubChemLite - this compound (C6H2ClF2NO4S) [pubchemlite.lcsb.uni.lu]

- 14. labsolu.ca [labsolu.ca]

- 15. chemicalbook.com [chemicalbook.com]

- 16. leap.epa.ie [leap.epa.ie]

- 17. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 18. fishersci.com [fishersci.com]

- 19. nj.gov [nj.gov]

An In-depth Technical Guide to the Mechanism and Applications of 2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core principles governing the reactivity and application of 2,6-difluoro-4-nitrobenzene-1-sulfonyl chloride (DNBS-Cl). We will delve into the nuanced mechanistic details that underscore its utility as a powerful sulfonylation reagent, with a particular focus on the synergistic effects of its ortho-difluoro and para-nitro substitutions. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only a theoretical framework but also actionable experimental protocols and an exploration of the biological implications of the resulting sulfonamides.

Introduction: The Unique Profile of a Highly Activated Sulfonylation Reagent

This compound is a highly reactive arylsulfonyl chloride that has carved a niche in specialized chemical synthesis. Its primary function is to introduce the 2,6-difluoro-4-nitrobenzenesulfonyl (DNBS) moiety onto nucleophilic functional groups, most notably amines and alcohols. The strategic placement of two fluorine atoms ortho to the sulfonyl chloride group, combined with a nitro group in the para position, creates a molecule with significantly enhanced electrophilicity at the sulfur atom. This heightened reactivity allows for efficient sulfonylation reactions under mild conditions, making it a valuable tool in contexts requiring high yields and chemoselectivity, such as in peptide chemistry and the synthesis of complex pharmaceutical intermediates.[1]

The Core Mechanism of Action: A Tale of Inductive and Resonance Effects

The reactivity of any sulfonyl chloride is fundamentally dictated by the electrophilic character of the sulfur atom.[2] In the case of this compound, this electrophilicity is dramatically amplified by the cumulative electron-withdrawing properties of the aromatic substituents.

The Role of the Nitro and Fluoro Groups:

-

Nitro Group (-NO₂): Positioned para to the sulfonyl chloride, the nitro group exerts a powerful electron-withdrawing effect through both resonance and induction. This delocalization of electron density from the benzene ring significantly increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.

-

Fluorine Atoms (-F): The two fluorine atoms at the ortho positions primarily act through a strong inductive effect. Their high electronegativity pulls electron density away from the carbon atoms of the ring, which in turn withdraws electron density from the sulfur atom of the sulfonyl chloride. A comparative analysis of difluorobenzene sulfonyl chloride isomers suggests that the 2,6-difluoro arrangement leads to the highest reactivity in nucleophilic aromatic substitution, a principle that extends to the reactivity of the sulfonyl chloride group itself.[3]

The Reaction Pathway:

The reaction of this compound with a nucleophile, such as a primary or secondary amine, proceeds via a nucleophilic substitution at the sulfonyl sulfur. The reaction is generally considered to follow a stepwise addition-elimination mechanism, though a concerted SN2-like pathway is also possible depending on the specific reactants and conditions.

In the addition-elimination pathway, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient, pentacoordinate intermediate. The excellent leaving group ability of the chloride ion then facilitates its departure, resulting in the formation of the stable sulfonamide and hydrochloric acid. The presence of a base is typically required to neutralize the HCl byproduct and drive the reaction to completion.

Caption: General mechanism of sulfonylation using this compound.

Applications in Synthesis: A Focus on Biologically Relevant Molecules

The high reactivity and defined structure of the DNBS group make this compound a valuable reagent in several areas of chemical synthesis, particularly in the creation of molecules with biological relevance.

Peptide Chemistry and Bioconjugation

In peptide synthesis, the introduction of a sulfonyl group can be used to protect amine functionalities. The resulting sulfonamide is stable under a variety of reaction conditions. While less common than Boc or Fmoc protecting groups, specialized sulfonyl groups can offer orthogonal protection strategies.

More significantly, the DNBS group can be used to modify peptides to alter their physicochemical properties or to introduce a handle for further functionalization. The strong UV absorbance of the nitroaromatic system can also aid in the detection and quantification of labeled peptides.[1]

Experimental Protocol: Sulfonylation of an N-terminal Amino Acid

This protocol provides a general method for the sulfonylation of the N-terminal amine of a peptide using this compound.

Materials:

-

Peptide with a free N-terminal amine

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve the peptide (1 equivalent) in anhydrous DMF to a concentration of 10-20 mg/mL.

-

Add DIPEA (2.5 equivalents) to the peptide solution and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Add the sulfonyl chloride solution dropwise to the stirring peptide solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, precipitate the crude product by adding cold diethyl ether.

-

Centrifuge the mixture and decant the ether. Wash the pellet with cold diethyl ether two more times.

-

Dry the crude product under vacuum.

-

Purify the DNBS-peptide conjugate by reverse-phase HPLC.

-

Characterize the final product by mass spectrometry.

Caption: Workflow for the sulfonylation of a peptide with this compound.

Synthesis of Bioactive Sulfonamides

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. The synthesis of novel sulfonamides is a cornerstone of medicinal chemistry. This compound provides a route to a specific class of highly functionalized sulfonamides.

The resulting 2,6-difluoro-4-nitrophenylsulfonamides can be evaluated for their biological activity. For instance, novel benzhydrylpiperazine-coupled nitrobenzenesulfonamides have been synthesized and shown to exhibit promising antituberculosis activity.[4] While this study did not use the 2,6-difluoro variant, it highlights the potential of the nitrobenzenesulfonamide scaffold in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Considerations:

The development of bioactive sulfonamides can be guided by QSAR studies, which aim to correlate the physicochemical properties of a series of compounds with their biological activities.[2][5][6] For derivatives of this compound, key descriptors in a QSAR model would likely include:

| Physicochemical Parameter | Description |

| LogP | A measure of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. |

| Molar Refractivity | Related to the volume of the molecule and its polarizability, which can be important for binding to a biological target. |

| Electronic Parameters | Such as Hammett constants, which quantify the electron-donating or electron-withdrawing nature of substituents. For the DNBS group, the strong electron-withdrawing character is a key feature. |

| Steric Parameters | Like Taft steric parameters, which describe the bulkiness of substituents and can influence how a molecule fits into a binding site. The ortho-fluorine atoms will have a significant steric impact. |

| Topological Indices | Numerical descriptors that characterize the topology of a molecule, including its size, shape, and degree of branching. |

By systematically modifying the nucleophile that reacts with this compound and evaluating the biological activity of the resulting sulfonamides, a QSAR model can be developed to guide the design of more potent and selective compounds.

Biological Implications and Signaling Pathways

While this compound is primarily a synthetic tool, the sulfonamides derived from it can possess interesting biological activities. The specific biological targets and modulated signaling pathways will depend on the overall structure of the final molecule.

For example, certain sulfonamides have been shown to act as inhibitors of enzymes such as carbonic anhydrases, proteases, and kinases. Other sulfonamide-containing compounds have been investigated as antibacterial agents that interfere with folic acid synthesis in bacteria.

The 2,6-difluoro-4-nitrophenyl moiety itself may contribute to the biological activity profile. The fluorine atoms can enhance binding affinity to target proteins through favorable interactions and can also improve metabolic stability. The nitro group can participate in hydrogen bonding and other interactions within a binding pocket.

Potential Signaling Pathways to Investigate for Novel DNBS-Sulfonamides:

-

Bacterial Quorum Sensing: Some sulfonamides have been shown to interfere with bacterial communication systems.

-

Inflammatory Pathways: Sulfonamides are known to modulate inflammatory responses, for example, through the inhibition of cyclooxygenase (COX) enzymes.

-

Cell Proliferation and Apoptosis Pathways: In the context of cancer, novel sulfonamides could be designed to target kinases or other proteins involved in cell cycle regulation and programmed cell death.

-

Neurotransmitter Signaling: Modification of known psychoactive scaffolds with the DNBS group could lead to new ligands for receptors and transporters in the central nervous system.

Caption: A logical workflow for the discovery and development of bioactive sulfonamides derived from this compound.

Conclusion and Future Outlook

This compound is a highly activated and versatile reagent for the synthesis of sulfonamides. Its enhanced reactivity, stemming from the potent electron-withdrawing effects of its substituents, allows for efficient reactions under mild conditions. This makes it a valuable tool for the synthesis of complex molecules, including modified peptides and potential drug candidates.

The future application of this reagent will likely focus on the continued exploration of the biological activity of the resulting 2,6-difluoro-4-nitrophenylsulfonamides. By combining rational design, combinatorial synthesis, and high-throughput screening, it is anticipated that novel compounds with valuable therapeutic properties will be discovered. The insights gained from QSAR and mechanistic studies will be instrumental in guiding these efforts.

References

-

Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy. [Link]

-

Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

-

Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

-

This compound. MySkinRecipes. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. spu.edu.sy [spu.edu.sy]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

An In-depth Technical Guide to the Reactivity of 2,6-Difluoro-4-nitrobenzene-1-sulfonyl Chloride with Primary Amines

This guide provides a comprehensive exploration of the reactivity of 2,6-difluoro-4-nitrobenzene-1-sulfonyl chloride with primary amines. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the underlying reaction mechanisms, provides actionable experimental protocols, and discusses the synthetic utility of the resulting sulfonamide products. Our focus is on delivering field-proven insights grounded in established chemical principles to empower your research and development endeavors.

Introduction: A Versatile Reagent for Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] The synthesis of novel sulfonamide derivatives is therefore a critical activity in drug discovery. This compound has emerged as a particularly valuable reagent for this purpose. Its unique electronic and structural features—a highly electrophilic sulfonyl chloride group, an electron-deficient aromatic ring, and strategically positioned fluorine atoms—confer a multifaceted reactivity profile that can be exploited for the synthesis of complex molecular architectures.

This guide will dissect the two primary modes of reactivity: the principal reaction of the sulfonyl chloride moiety with primary amines to form N-substituted sulfonamides, and the inherent susceptibility of the aromatic ring to Nucleophilic Aromatic Substitution (SNAr), a feature that provides a powerful handle for downstream functionalization.

The Core Reaction: Sulfonamide Bond Formation

The primary and most immediate reaction between this compound and a primary amine is the formation of a stable sulfonamide linkage.

Mechanism of Sulfonylation

The reaction proceeds via a classical nucleophilic substitution at the electron-deficient sulfur atom. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic sulfur center of the sulfonyl chloride. This addition forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion. A base is essential in the reaction mixture to neutralize the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively quenching the reaction.[4]

Caption: General mechanism for the formation of a sulfonamide.

Causality Behind Experimental Choices

The success of this synthesis hinges on carefully controlled conditions that maximize the yield of the desired sulfonamide while minimizing side reactions.

| Parameter | Recommended Condition | Rationale & Expert Insight |

| Solvent | Anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)) | Sulfonyl chlorides are highly susceptible to hydrolysis.[5] The absence of water is critical to prevent the formation of the corresponding sulfonic acid, which is unreactive toward the amine. Aprotic solvents ensure the integrity of the starting material. |

| Base | Non-nucleophilic tertiary amines (e.g., Triethylamine (Et₃N), Pyridine) | The base must be non-nucleophilic to avoid competing with the primary amine in attacking the sulfonyl chloride. Its sole purpose is to act as a proton sponge for the generated HCl.[4][5] An excess (1.5-2.0 eq) is typically used to drive the reaction to completion. |

| Temperature | 0 °C to Room Temperature | The reaction is often exothermic. Starting at 0 °C allows for controlled addition of the sulfonyl chloride, mitigating potential side reactions that can be favored at higher temperatures, such as di-sulfonylation.[4][5] The reaction is then often allowed to warm to room temperature to ensure completion. |

| Stoichiometry | Slight excess of amine (1.0 - 1.2 eq) or 1:1 ratio | Using a slight excess of the amine can help ensure the complete consumption of the more valuable sulfonyl chloride. However, to avoid di-sulfonylation, where a second sulfonyl chloride molecule reacts with the newly formed sulfonamide, it is crucial to avoid an excess of the sulfonyl chloride.[5] |

The Secondary Reactivity: Nucleophilic Aromatic Substitution (SNAr)

A defining feature of this compound and its sulfonamide derivatives is the highly activated aromatic ring. The potent electron-withdrawing capabilities of the nitro group and the sulfonyl group, combined with the presence of good leaving groups (fluorine), render the aromatic ring electrophilic and susceptible to nucleophilic attack.[6][7][8]

The SNAr Mechanism

Unlike electrophilic aromatic substitution, SNAr is a two-step addition-elimination process.[9][10]

-

Addition Step: A nucleophile attacks an electron-deficient ring carbon (ipso-carbon) bearing a leaving group (in this case, fluorine), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][8][11] The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the ortho/para electron-withdrawing groups.

-

Elimination Step: The aromaticity is restored by the expulsion of the leaving group (fluoride ion).

The presence of the nitro group para to the fluorine atoms is essential for stabilizing the Meisenheimer complex through resonance, thereby activating the ring for this transformation.[6][9]

Caption: The Addition-Elimination mechanism of SNAr.

Synthetic Implications

This inherent SNAr reactivity makes the resulting N-substituted-2,6-difluoro-4-nitrobenzenesulfonamides exceptionally versatile synthetic intermediates. The fluorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles (e.g., other amines, alkoxides, thiolates), allowing for the rapid generation of a library of analogues from a common precursor. This strategy is a powerful tool in lead optimization for drug discovery programs.[12]

Field-Proven Experimental Protocol

The following protocol provides a reliable, self-validating methodology for the synthesis of N-substituted-2,6-difluoro-4-nitrobenzenesulfonamides.

Step-by-Step Methodology

Caption: A typical experimental workflow for sulfonamide synthesis.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM). Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).[4]

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes. A slow, controlled addition is crucial to manage the reaction exotherm.

-

Reaction Progression: Stir the mixture at 0 °C for one hour, then allow it to slowly warm to room temperature. Continue stirring for 12-24 hours.

-

Monitoring: The reaction's progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the limiting reagent (typically the sulfonyl chloride or amine).

-

Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash successively with 1M HCl (to remove the excess base), saturated aqueous NaHCO₃ solution, and finally, brine.[4]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Hydrolysis of sulfonyl chloride.[5]2. Inactive amine (protonated). | 1. Ensure all glassware, solvents, and reagents are scrupulously dry.2. Confirm the correct stoichiometry of the base was used. |

| Di-sulfonylation Product Observed | 1. Excess sulfonyl chloride used.2. High reaction temperature. | 1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[5]2. Maintain a low temperature during addition and the initial reaction phase. |

| Polar Byproduct (Sulfonic Acid) | Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |

Applications in Drug Discovery & Medicinal Chemistry

The sulfonamides derived from this compound are valuable scaffolds in drug discovery. The sulfonamide itself can act as a zinc-binding group in metalloenzymes like carbonic anhydrases or as a hydrogen bond donor/acceptor.[13][14] Furthermore, the substituted aromatic ring provides a platform for extensive chemical modification:

-

Carbonic Anhydrase Inhibitors: The benzenesulfonamide motif is a classic pharmacophore for inhibiting carbonic anhydrases, enzymes implicated in glaucoma, edema, and certain cancers.[13][15]

-

Kinase Inhibitors: The ability to introduce diverse substituents via SNAr on the phenyl ring allows for the exploration of interactions with the complex binding pockets of protein kinases.

-

Synthetic Hubs: The nitro group can be readily reduced to an amine, which can then be further functionalized (e.g., via acylation, alkylation). This, combined with the displacement of the fluorine atoms, allows for the creation of tri-functionalized benzene rings from a single starting material.

Spectroscopic Characterization

Confirmation of the desired N-substituted-2,6-difluoro-4-nitrobenzenesulfonamide product can be achieved through standard spectroscopic techniques:

-

¹H NMR: Appearance of a new N-H signal (if not exchanged) and signals corresponding to the protons of the primary amine's R-group. The aromatic protons will appear as a characteristic doublet or multiplet in the downfield region.

-

¹⁹F NMR: The two equivalent fluorine atoms will give rise to a single resonance, confirming their presence on the aromatic ring.

-

¹³C NMR: Signals for the carbons in the newly introduced R-group will be present, and the aromatic carbon signals will show characteristic C-F coupling.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product provides definitive confirmation of its formation.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of functionalized sulfonamides. A thorough understanding of its dual reactivity—the primary sulfonylation of amines and the secondary SNAr potential of the activated ring—is key to leveraging its full synthetic potential. By employing the robust protocols and adhering to the mechanistic principles outlined in this guide, researchers can confidently and efficiently generate novel chemical entities for applications in drug discovery and beyond.

References

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Link

-

BYJU'S. Nucleophilic aromatic substitution. Link

-

BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Link

-

Wikipedia. Nucleophilic aromatic substitution. Link

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Link

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

-

BenchChem. (2025). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Link

-

Zajac, M. A., & Ciszewski, G. M. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(43), 7585-7588. Link

-

RSC Advances. (n.d.). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. Link

-

ECHEMI. (n.d.). Why does sulfonation of aniline occur para rather than ortho? Link

-

Chemistry Stack Exchange. (2016, December 26). Why does sulfonation of aniline occur para rather than ortho? Link

-

Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Link

-

Morrill, C., et al. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(7), 1461. Link

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Link

-

Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Link

-

The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Link

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Link

-

BenchChem. (n.d.). Addressing poor regioselectivity in the synthesis of substituted anilines. Link

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Link

-

Anglés, d'A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(46), 20465-20471. Link

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride. Link

-

Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(33), 6462-6468. Link

-

De Vita, D., et al. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1146-1152. Link

-

Chemical Science (RSC Publishing). (n.d.). The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides. Link

-

Sharonova, T., et al. (2022, March 16). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 896-907. Link

-

Guidechem. (2022, February 16). What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions? Link

-

Sharonova, T., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 896-907. Link

-

ResearchGate. (2025, August 7). Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with aromatic amines. Link

-

Zhang, X., & Willis, M. C. (2022, March 30). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 8(4), 903-905. Link

-

Saint-Denis, T. G., et al. (2017). Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons. ACS Catalysis, 7(5), 3422-3426. Link

-

Thermo Fisher Scientific. (n.d.). Introduction to Amine Modification—Section 1.1. Link

-

Angeli, A., et al. (2018). Discovery of New Selenoureido Analogues of 4-(4-Fluorophenylureido)benzenesulfonamide as Carbonic Anhydrase Inhibitors. Molecules, 23(11), 2913. Link

-

Muñoz, M. C., et al. (2025, September 4). Unambiguous Spectroscopic Characterization of a Gold Difluorocarbene. Journal of the American Chemical Society, 141(36), 14068-14072. Link

-

ResearchGate. (2025, August 7). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Link

-

ResearchGate. (2025, August 8). Spectral characterization and crystal structure of some 2,6-diarylthian-4-one hydrazone derivatives. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 10. vapourtec.com [vapourtec.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. flore.unifi.it [flore.unifi.it]

An In-depth Technical Guide to the Solubility and Stability of 2,6-Difluoro-4-nitrobenzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride is a highly reactive sulfonylation reagent increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the facile introduction of the 2,6-difluoro-4-nitrobenzenesulfonyl moiety, which can serve as a versatile protecting group, an activating group, or a structural component in novel pharmaceutical candidates. A thorough understanding of its solubility and stability is paramount for its effective and safe use in a laboratory setting. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, with a focus on its solubility in common organic solvents and its stability under various conditions. While quantitative experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related structural analogs and provides field-proven insights and detailed experimental protocols to enable researchers to determine these critical parameters.

Introduction: The Chemical Landscape of a Versatile Reagent

This compound (CAS Number: 1193388-31-6; Molecular Formula: C₆H₂ClF₂NO₄S; Molecular Weight: 257.60 g/mol ) is a crystalline solid that belongs to the class of aromatic sulfonyl chlorides.[1][2] Its chemical architecture is defined by a benzene ring substituted with a sulfonyl chloride functional group, a nitro group at the para position, and two fluorine atoms at the ortho positions relative to the sulfonyl chloride.

The convergence of these functionalities dictates its chemical behavior. The potent electron-withdrawing nature of the nitro group and the two fluorine atoms significantly influences the electrophilicity of the sulfonyl chloride group, rendering it highly susceptible to nucleophilic attack.[2] This heightened reactivity is a double-edged sword: it allows for efficient sulfonylation reactions under mild conditions but also predisposes the compound to degradation, primarily through hydrolysis.

Solubility Profile: Navigating the Solvent Landscape

A precise understanding of a reagent's solubility is fundamental for reaction setup, purification, and formulation. While specific quantitative solubility data for this compound is not extensively documented, a qualitative and predictive assessment can be made based on its structural features and the known behavior of analogous compounds like 4-nitrobenzenesulfonyl chloride.[3][4]

Qualitative Solubility Assessment

The principle of "like dissolves like" provides a foundational framework for predicting solubility. This compound possesses both polar (sulfonyl chloride, nitro group) and non-polar (benzene ring) characteristics. This duality suggests solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers can solvate the molecule, with THF generally being a more effective solvent for moderately polar compounds. |

| Esters | Ethyl acetate | High | A good general-purpose solvent for a wide range of organic compounds. |

| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are highly polar and aprotic, making them excellent choices for dissolving the compound without promoting solvolysis. |

| Aromatic | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble, but Reactive | While the compound will likely dissolve, it will also undergo solvolysis, forming the corresponding sulfonate ester. The rate of this reaction will depend on the alcohol and the temperature. |

| Non-polar | Hexane, Heptane | Low | The significant polarity of the sulfonyl chloride and nitro groups limits solubility in non-polar aliphatic solvents. |

| Aqueous | Water | Insoluble | As with most aryl sulfonyl chlorides, it is expected to be insoluble in water.[3][4] This low solubility, however, does not preclude a slow hydrolysis reaction at the interface. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, experimental determination of solubility is essential. The following is a standardized protocol for this purpose.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (anhydrous, high purity)

-

Analytical balance

-

Vials with PTFE-lined screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (PTFE, 0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.

-

Seal the vial tightly and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units (e.g., g/L, mol/L).

-

Stability Profile: A Guide to Handling and Storage

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. Its reactivity makes it susceptible to degradation under various conditions.

Hydrolytic Stability

The primary degradation pathway for sulfonyl chlorides is hydrolysis, which results in the formation of the corresponding sulfonic acid. The rate of hydrolysis is significantly influenced by the electronic properties of the substituents on the aromatic ring. The presence of three strong electron-withdrawing groups (two fluorine atoms and one nitro group) on the benzene ring of this compound is expected to make the sulfur atom of the sulfonyl chloride group highly electrophilic, thereby increasing its susceptibility to nucleophilic attack by water.

Mechanism of Hydrolysis: The hydrolysis of aryl sulfonyl chlorides generally proceeds through a nucleophilic substitution mechanism at the sulfur atom.

Caption: General mechanism of sulfonyl chloride hydrolysis.

pH Dependence: The rate of hydrolysis of sulfonyl chlorides is pH-dependent.

-

Neutral and Acidic Conditions: Under neutral and acidic conditions, the hydrolysis is generally slow and proceeds via a direct reaction with water (solvolysis).

-

Basic Conditions: In the presence of hydroxide ions, the rate of hydrolysis increases significantly due to the higher nucleophilicity of the hydroxide ion compared to water.

Thermal Stability

Photostability

Nitroaromatic compounds are known to be susceptible to photodegradation. The presence of the nitro group in this compound suggests that the compound may be sensitive to light, particularly UV radiation. Exposure to light could potentially lead to the formation of radical species and subsequent degradation products. Therefore, it is advisable to store the compound in amber vials or in the dark to minimize photodegradation.

Recommended Storage and Handling

Based on its predicted stability profile, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent hydrolysis from atmospheric moisture.[2] A storage temperature of 2-8°C is often suggested by suppliers.[2]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. The compound is corrosive and can cause severe skin burns and eye damage.

Reactivity Profile: A Highly Electrophilic Reagent

The primary utility of this compound lies in its high reactivity as a sulfonylation agent. The electron-deficient nature of the aromatic ring makes the sulfonyl group an excellent electrophile.

Reactions with Nucleophiles

This compound readily reacts with a wide range of nucleophiles to form stable sulfonamides and sulfonate esters.

Caption: General reactions with amines and alcohols.

The strong electron-withdrawing effect of the 2,6-difluoro and 4-nitro substituents enhances the reactivity of the sulfonyl chloride, allowing these reactions to proceed under mild conditions, often at room temperature in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.[2]

Experimental Protocol for a Typical Sulfonylation Reaction

Objective: To synthesize a sulfonamide from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup:

-

Dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution with stirring.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for the desired time (typically 1-12 hours).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Conclusion

This compound is a powerful and versatile reagent for the synthesis of sulfonamides and sulfonate esters. Its high reactivity, a direct consequence of the electron-withdrawing substituents on the aromatic ring, necessitates a careful consideration of its solubility and stability. While quantitative experimental data for this specific compound is not widely available, this guide provides a robust framework based on the properties of structurally related compounds and outlines detailed protocols for the experimental determination of these crucial parameters. By understanding and controlling the factors that influence its solubility and stability, researchers can effectively harness the synthetic potential of this valuable building block in their drug discovery and development endeavors.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2,4-Dinitrobenzenesulfonyl Chloride (DNBS-Cl)

This guide provides an in-depth exploration of 2,4-Dinitrobenzenesulfonyl Chloride (DNBS-Cl), a pivotal reagent in modern chemical synthesis and analysis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a foundation of expertise and trustworthiness in its application.

Introduction: The Role and Utility of DNBS-Cl

2,4-Dinitrobenzenesulfonyl chloride, often abbreviated as DNBS-Cl, is a highly reactive sulfonyl chloride derivative. Its primary utility lies in its ability to selectively react with primary amines to form stable N-glycosyl-2,4-dinitrobenzenesulfonamides.[1] This reactivity makes it an invaluable tool for the protection of primary amine groups during complex organic synthesis, a critical step in the development of pharmaceuticals and other advanced materials.[1][2] Its applications extend to its use as a starting reagent in the synthesis of various organic compounds, including amino acid derivatives.[2]

Physicochemical Properties of DNBS-Cl

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. DNBS-Cl is a pale yellow crystalline solid with a characteristically pungent odor.[3] Key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₃ClN₂O₆S | [4] |

| Molecular Weight | 266.62 g/mol | [4] |

| Appearance | Colorless to pale yellow crystal | [3] |

| CAS Number | 1656-44-6 | [1] |

| Solubility | Good solubility in ketones, esters, and aromatic hydrocarbons. Reacts with water. | [2][3] |

| Moisture Sensitivity | High; moisture sensitive. | [2] |

Note: Due to its reactivity with water, all experiments should be conducted under anhydrous conditions.

The Chemistry of DNBS-Cl: Reaction Mechanism

The efficacy of DNBS-Cl as a protecting group for primary amines stems from its specific reaction mechanism. The reaction is a classic nucleophilic addition-elimination. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride group. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide bond.[5][6][7]

This process is highly efficient and selective for primary amines, which is a cornerstone of its utility in multi-step synthesis where other functional groups must remain untouched.

Caption: Nucleophilic addition-elimination reaction of DNBS-Cl with a primary amine.

Safety, Handling, and Storage Protocols